molecular formula C13H15ClN4S B6472535 1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine CAS No. 2640873-39-6

1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine

Cat. No.: B6472535
CAS No.: 2640873-39-6
M. Wt: 294.80 g/mol
InChI Key: JXWVLOLBLTUMHC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chlorophenyl group attached to a piperazine ring, which is further substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine typically involves multiple steps, starting with the reaction of 4-chlorophenylamine with a suitable acylating agent to form an intermediate. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-carbonyl chloride to yield the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques may be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of chlorophenyl derivatives and thiadiazole derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of various functional groups to the piperazine ring.

Scientific Research Applications

1-(4-Chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. Further research is needed to fully elucidate the precise mechanisms involved.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is unique in its structure and potential applications. Similar compounds include:

  • 1-(4-Chlorophenyl)piperazine: Lacks the thiadiazole group.

  • 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine: Lacks the chlorophenyl group.

  • Other piperazine derivatives: May have different substituents on the piperazine ring.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4S/c1-10-15-16-13(19-10)18-8-6-17(7-9-18)12-4-2-11(14)3-5-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWVLOLBLTUMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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